1-Ethyl-4-iodo-3,5-dimethyl-1H-pyrazole
Description
Historical Context and Evolution of Pyrazole (B372694) Research
The journey of pyrazole chemistry began in the late 19th century. The German chemist Ludwig Knorr is credited with the first synthesis of a pyrazole derivative in 1883 through the condensation of ethyl acetoacetate (B1235776) with phenylhydrazine. google.comorgsyn.org This pioneering work was followed by the synthesis of the parent pyrazole compound by Buchner in 1889. nih.gov These initial discoveries laid the groundwork for what would become a burgeoning field of organic chemistry.
Early research focused on understanding the fundamental reactivity and properties of the pyrazole ring. Key reactions, such as the Knorr pyrazole synthesis, which involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds, became cornerstone methods for accessing this heterocyclic system. orgsyn.org Over the decades, research has evolved from fundamental synthesis to the exploration of pyrazole derivatives in a wide array of applications, driven by their diverse biological activities and utility as versatile chemical intermediates. google.com
Significance of Pyrazole Core in Modern Organic Chemistry
The pyrazole nucleus is a privileged scaffold in modern organic chemistry, primarily due to its widespread presence in pharmaceuticals, agrochemicals, and materials science. google.comgoogle.com Its structural features, including the ability to act as both a hydrogen bond donor and acceptor, and its aromatic stability, make it an ideal framework for designing molecules with specific biological targets.
In medicinal chemistry, the pyrazole core is a component of numerous approved drugs. mdpi.com For instance, celecoxib (B62257) is a well-known anti-inflammatory drug, and other derivatives have shown potential as anticancer, antimicrobial, and antidepressant agents. mdpi.com In the agrochemical industry, pyrazole-containing compounds are utilized as effective herbicides, insecticides, and fungicides. google.com The versatility of the pyrazole ring allows for the introduction of various functional groups at different positions, enabling chemists to fine-tune the steric and electronic properties of the molecule to achieve desired activities.
Role of Halogenated Pyrazoles, with Emphasis on Iodination, in Synthetic Strategies
Halogenated pyrazoles are exceptionally valuable building blocks in organic synthesis. The introduction of a halogen atom onto the pyrazole ring provides a reactive handle for further molecular elaboration, most notably through transition-metal-catalyzed cross-coupling reactions. researchgate.netmdpi.com Electrophilic substitution on the pyrazole ring occurs preferentially at the C4 position, making 4-halopyrazoles readily accessible. google.com
Among the halogens, iodine is particularly significant. The carbon-iodine bond is the most reactive of the carbon-halogen bonds (excluding astatine) in key catalytic cycles, such as the oxidative addition step in palladium-catalyzed reactions. This enhanced reactivity makes 4-iodopyrazoles highly effective substrates for a variety of transformations, including the Suzuki-Miyaura (C-C bond formation with boronic acids), Sonogashira (C-C bond formation with terminal alkynes), and Heck-Mizoroki (C-C bond formation with alkenes) cross-coupling reactions. researchgate.netnih.govnih.gov These reactions allow for the straightforward installation of aryl, heteroaryl, alkynyl, and alkenyl groups at the 4-position of the pyrazole ring, providing access to complex and highly functionalized molecules that would be difficult to synthesize otherwise. researchgate.net
Specific Research Focus on 1-Ethyl-4-iodo-3,5-dimethyl-1H-pyrazole within the broader Pyrazole Landscape
Within the vast family of iodinated pyrazoles, this compound stands out as a specifically designed synthetic intermediate. The substituents on this molecule are strategically placed to impart particular properties and reactivity. The methyl groups at the C3 and C5 positions provide steric bulk and influence the electronic nature of the ring. The crucial iodo group at the C4 position serves as the primary reactive site for cross-coupling reactions, as previously discussed.
The ethyl group at the N1 position is not merely a placeholder; it serves to block the N-H proton, preventing potential side reactions and improving solubility in organic solvents compared to its N-unsubstituted counterpart. The synthesis of this compound follows a logical and established chemical pathway. It begins with the direct iodination of 3,5-dimethylpyrazole (B48361) to form the key intermediate, 3,5-dimethyl-4-iodo-1H-pyrazole. google.comsigmaaldrich.com This intermediate is then subjected to N-alkylation using an appropriate ethylating agent, such as ethyl iodide, in the presence of a base to yield the final product. A similar, well-documented procedure exists for the synthesis of the corresponding N-methyl derivative, 4-Iodo-1,3,5-trimethyl-1H-pyrazole. chemicalbook.com
The primary research value of this compound lies in its role as a versatile building block. It is designed for use in synthetic sequences that require the introduction of a substituted pyrazole moiety into a larger molecular framework. Its application in Suzuki-Miyaura coupling, for example, would allow for the synthesis of a wide range of 1-ethyl-4-aryl-3,5-dimethyl-1H-pyrazoles, which are scaffolds of interest in the development of new biologically active compounds.
Table 1: Physicochemical Properties of this compound and its Precursor
| Property | This compound | 3,5-Dimethyl-4-iodo-1H-pyrazole (Precursor) sigmaaldrich.com |
| Molecular Formula | C₇H₁₁IN₂ | C₅H₇IN₂ |
| Molecular Weight | 250.08 g/mol | 222.03 g/mol |
| Appearance | Not specified in literature | Solid |
| Melting Point | Not specified in literature | 136-140 °C |
Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-4-iodo-3,5-dimethylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11IN2/c1-4-10-6(3)7(8)5(2)9-10/h4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEVIOMNOSQCQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)I)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101279502 | |
| Record name | 1-Ethyl-4-iodo-3,5-dimethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101279502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245807-90-2 | |
| Record name | 1-Ethyl-4-iodo-3,5-dimethyl-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245807-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethyl-4-iodo-3,5-dimethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101279502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Ethyl 4 Iodo 3,5 Dimethyl 1h Pyrazole
Precursor Synthesis and Functionalization
Synthesis of Dimethylpyrazole Scaffolds
The foundational precursor for the target molecule is 3,5-dimethylpyrazole (B48361). This scaffold is most commonly synthesized through the condensation reaction of a 1,3-dicarbonyl compound, acetylacetone (B45752) (also known as 2,4-pentanedione), with a hydrazine (B178648) source. wikipedia.orgresearchgate.net This reaction is a classic example of pyrazole (B372694) synthesis, known as the Knorr pyrazole synthesis.
The reaction involves the nucleophilic attack of the hydrazine nitrogens on the two carbonyl carbons of acetylacetone, followed by cyclization and dehydration to form the stable aromatic pyrazole ring. wikipedia.orgyoutube.com Different hydrazine sources can be employed, with hydrazine hydrate (B1144303) and hydrazine sulfate (B86663) being the most common. researchgate.netorgsyn.org The choice of reagent and reaction conditions can influence the reaction's vigor and yield. orgsyn.org For instance, the use of hydrazine sulfate in an aqueous alkali solution is often preferred as the reaction with hydrazine hydrate can sometimes be violent. orgsyn.org
Regioselective Iodination at the C4 Position of Pyrazole Ring Systems
With the 3,5-dimethylpyrazole scaffold in hand, the next critical step is the introduction of an iodine atom. The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The C4 position is the most electron-rich and sterically accessible site for electrophilic attack, leading to highly regioselective iodination at this position. researchgate.net
A variety of electrophilic iodination reagents and systems have been developed for the C4-iodination of pyrazoles. These methods generate a potent electrophilic iodine species (such as I+) that readily reacts with the pyrazole ring.
One of the most efficient and widely cited methods involves the use of molecular iodine (I₂) in the presence of an oxidizing agent. nih.gov The I₂/HIO₃ (iodic acid) system in a solvent mixture like AcOH–CCl₄ is particularly effective for the iodination of various pyrazoles. nih.gov The iodic acid oxidizes I₂ to generate the highly electrophilic iodine species required for the substitution reaction. Another green and practical approach uses hydrogen peroxide (H₂O₂) as the oxidant in water, which generates only water as a by-product. researchgate.net
Other common electrophilic iodinating agents include N-iodosuccinimide (NIS) and systems like KI-KIO₃ in the presence of acid. researchgate.netnih.govorganic-chemistry.org
In addition to traditional electrophilic methods, metal-mediated protocols have been developed to facilitate the C4-iodination of pyrazoles. These methods can offer advantages in terms of reaction conditions and selectivity.
For example, ceric ammonium (B1175870) nitrate (B79036) (CAN) can be used as a mild oxidant in conjunction with molecular iodine to achieve regioselective C4-iodination. nih.gov This method has been successfully applied to 1-aryl-3-CF₃-1H-pyrazoles and is a viable strategy for other substituted pyrazoles. nih.gov Another approach involves the use of cadmium(II) acetate, which has been shown to mediate the effective iodination of pyrazole rings containing electron-donating groups. researchgate.net
The regioselective iodination of 3,5-dimethylpyrazole at the C4 position is a classic example of an electrophilic aromatic substitution (SₑAr) reaction. The pyrazole ring is aromatic, and the two nitrogen atoms influence the electron density distribution within the ring. The nitrogen at the N1 position donates electron density through resonance, increasing the nucleophilicity of the carbon atoms. The N2 nitrogen, being sp²-hybridized and imine-like, has an electron-withdrawing inductive effect.
Computational and experimental studies show that the C4 position bears the highest negative charge and is thus the most nucleophilic site, directing the electrophile (I+) to attack this position preferentially. The reaction proceeds through a Wheland intermediate (a resonance-stabilized carbocation or σ-complex), which then loses a proton to restore the aromaticity of the pyrazole ring, resulting in the final 4-iodo-substituted product. mdpi.com In systems where an external oxidant is used with I₂, the oxidant's role is to generate a more potent electrophile from the less reactive molecular iodine. mdpi.com
N-Alkylation Strategies for the 1-Ethyl Moiety
The final step in the synthesis is the introduction of the ethyl group at the N1 position. This N-alkylation can be performed either on 3,5-dimethylpyrazole before iodination or on 4-iodo-3,5-dimethylpyrazole after iodination. Since 4-iodo-3,5-dimethylpyrazole is a symmetrical molecule, alkylation will yield a single product without regioisomeric complications.
A common and straightforward method for N-alkylation involves treating the pyrazole with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base. The base, typically a carbonate like potassium carbonate (K₂CO₃) or a hydride like sodium hydride (NaH), deprotonates the N-H of the pyrazole ring to form the pyrazolide anion. researchgate.net This highly nucleophilic anion then attacks the ethyl halide in an Sₙ2 reaction to form the N-ethylated product. researchgate.net
Alternative methods have also been developed, such as acid-catalyzed N-alkylation using trichloroacetimidate (B1259523) electrophiles. mdpi.comsemanticscholar.org This approach avoids the need for strong bases and can be advantageous for substrates sensitive to basic conditions.
Direct N-Alkylation of Pyrazole Intermediates
A primary and straightforward route to 1-Ethyl-4-iodo-3,5-dimethyl-1H-pyrazole involves the direct N-alkylation of the corresponding N-unsubstituted pyrazole intermediate, 4-iodo-3,5-dimethyl-1H-pyrazole. This reaction is typically an SN2-type transformation where the nucleophilic nitrogen of the pyrazole ring attacks an ethylating agent.
Commonly used ethylating agents for this purpose include ethyl iodide, ethyl bromide, or diethyl sulfate. The reaction is generally carried out in the presence of a base to deprotonate the pyrazole N-H, thereby increasing its nucleophilicity. The choice of base and solvent is crucial for the reaction's success. A variety of bases can be employed, ranging from strong bases like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), to milder inorganic bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in solvents like acetonitrile (B52724) or acetone. researchgate.net
A typical reaction protocol is summarized in the table below.
| Reactant | Ethylating Agent | Base | Solvent | General Conditions |
| 4-iodo-3,5-dimethyl-1H-pyrazole | Ethyl iodide | K2CO3 | Acetonitrile | Reflux |
| 4-iodo-3,5-dimethyl-1H-pyrazole | Diethyl sulfate | NaH | DMF | 0 °C to room temp. |
| 4-iodo-3,5-dimethyl-1H-pyrazole | Ethyl bromide | Cs2CO3 | Acetone | Room temp. to reflux |
The primary challenge in this approach is controlling the regioselectivity of the alkylation, as unsymmetrical pyrazoles possess two reactive nitrogen atoms (N1 and N2), which can lead to the formation of isomeric products.
Protective Group Strategies for N-Substitution
To overcome the regioselectivity issues inherent in direct N-alkylation or to facilitate other synthetic transformations, protective group strategies are often employed. A protecting group can be installed at one of the nitrogen atoms to ensure that subsequent reactions occur at a specific position.
One effective strategy involves the use of the 2-(trimethylsilyl)ethoxymethyl (SEM) group. nih.gov The SEM group can be selectively introduced and later removed under specific conditions. This allows for functionalization at other positions of the pyrazole ring before the crucial N-alkylation step. For instance, a pyrazole could be N-protected, followed by iodination at the C4 position. Subsequent removal of the SEM group would yield the 4-iodo-1H-pyrazole intermediate, which can then be alkylated.
Another approach is the use of the tetrahydropyranyl (THP) group, which represents a green (solvent- and catalyst-free) method for pyrazole protection. rsc.orgresearchgate.net The THP-protected pyrazole can undergo lithiation and subsequent functionalization before the protecting group is removed. researchgate.net The ethoxyethyl (EtOEt) group has also been successfully used to protect the N-H group in iodo-pyrazole derivatives during cross-coupling reactions, demonstrating its utility in multi-step synthetic sequences. arkat-usa.org
A generalized scheme for a protective group strategy is as follows:
Protection: Reaction of 3,5-dimethyl-1H-pyrazole with a protecting group reagent (e.g., SEM-Cl, dihydropyran) to yield the N1-protected pyrazole.
Functionalization: Iodination of the protected pyrazole at the C4 position.
Deprotection: Removal of the protecting group to give 4-iodo-3,5-dimethyl-1H-pyrazole.
Alkylation: N-ethylation to yield the final product.
This method, while longer, provides unambiguous control over the final structure.
Regioselectivity Control in N-Alkylation (e.g., N1 vs. N2)
The N-alkylation of an unsymmetrical pyrazole like 4-iodo-3,5-dimethyl-1H-pyrazole can theoretically yield two regioisomers: the N1-ethyl and the N2-ethyl products. The outcome of the reaction is governed by a combination of steric and electronic factors, as well as the reaction conditions.
For 3,5-disubstituted pyrazoles, alkylation generally favors the N1 position, which is sterically less hindered. researchgate.net The two methyl groups at positions 3 and 5 create a sterically demanding environment around the N2 position, directing the incoming ethyl group to the more accessible N1 nitrogen. This steric hindrance is a dominant factor in controlling the regioselectivity. researchgate.net
The choice of alkylating agent and reaction conditions can also influence the N1/N2 ratio. In some cases, N-alkylation of pyrazoles with trichloroacetimidate electrophiles under Brønsted acid catalysis has been developed as a method to access N-alkyl pyrazoles. mdpi.com While this method can also produce mixtures of regioisomers, the ratio is dependent on the substitution pattern of the pyrazole. mdpi.com For substrates like 3-methyl-5-phenyl-1H-pyrazole, a discernible preference is observed, which can be rationalized by the steric and electronic properties of the substituents. mdpi.com
In the case of 4-iodo-3,5-dimethyl-1H-pyrazole, the steric influence of the two flanking methyl groups is expected to strongly favor the formation of the desired this compound isomer over the 2-ethyl alternative.
| Factor | Influence on Regioselectivity | Favored Isomer for 3,5-dimethylpyrazoles |
| Steric Hindrance | The bulkier substituent adjacent to a nitrogen disfavors alkylation at that nitrogen. | N1 (less hindered) |
| Electronic Effects | Electron-withdrawing groups can influence the nucleophilicity of the adjacent nitrogen. | Generally less influential than sterics in this case. |
| Reaction Conditions | Base, solvent, and temperature can modulate the isomeric ratio. | Conditions are optimized to maximize the yield of the thermodynamic product (N1). |
Convergent and Divergent Synthetic Approaches
The assembly of the this compound molecule can also be approached through strategies that build the ring system itself, which can be designed in either a convergent or divergent fashion.
Multi-Step Linear Synthesis Pathways
A linear synthesis involves the sequential modification of a starting material through a series of discrete steps. A plausible and common linear pathway to the target compound starts from a simple, commercially available 1,3-dicarbonyl compound.
A representative linear synthesis would be:
Step 1: Pyrazole Ring Formation. The condensation of acetylacetone (pentane-2,4-dione) with ethylhydrazine (B1196685). This reaction directly installs the 3,5-dimethyl and the N1-ethyl groups in a single cyclization step, yielding 1-ethyl-3,5-dimethyl-1H-pyrazole. This avoids the regioselectivity issues of post-cyclization alkylation.
Step 2: C4-Iodination. The resulting 1-ethyl-3,5-dimethyl-1H-pyrazole is then subjected to electrophilic iodination. The C4 position of the pyrazole ring is electron-rich and readily undergoes substitution. nih.gov Reagents such as N-iodosuccinimide (NIS) or a mixture of iodine and an oxidizing agent (e.g., HIO3) in a suitable solvent like acetic acid or CCl4 can be used to efficiently install the iodine atom at the C4 position. nih.govmetu.edu.tr
This two-step sequence is highly efficient and provides excellent control over the substituent placement.
One-Pot and Multi-Component Reaction Sequences in Pyrazole Annulation
The synthesis of pyrazoles is well-suited to MCR strategies. rsc.orgmdpi.com A hypothetical three-component reaction for this compound could involve the simultaneous reaction of:
An ethylhydrazine derivative (N-N fragment source). rsc.org
Acetylacetone (a 1,3-dicarbonyl compound).
An electrophilic iodine source (e.g., iodine or N-iodosuccinimide).
Such a reaction would proceed through the initial formation of a hydrazone, followed by cyclization to form the pyrazole ring and a concurrent or subsequent iodination. The development of MCRs for pyrazole synthesis has significantly advanced, offering modular and efficient access to complex derivatives. beilstein-journals.org These reactions often benefit from catalysis to promote the various bond-forming steps.
Catalytic Systems for Pyrazole Ring Formation and Functionalization
Catalysis is instrumental in the synthesis and functionalization of pyrazoles, offering milder reaction conditions, improved selectivity, and access to novel transformations.
Transition Metal Catalysis: Transition metals, particularly palladium and copper, play a significant role in pyrazole chemistry. rsc.org While direct C-H functionalization is a powerful tool for derivatizing the pyrazole core, researchgate.net the synthesis of the target molecule often relies on more classical methods. However, copper catalysts are known to efficiently promote condensation reactions to form pyrazoles under acid-free conditions. organic-chemistry.org Palladium catalysis is crucial for cross-coupling reactions (e.g., Suzuki, Sonogashira), which could be used to further functionalize the 4-iodo position of the target molecule, highlighting its utility as a synthetic intermediate. nih.gov For instance, a Pd-catalyzed Sonogashira coupling of this compound with a terminal alkyne would yield a 4-alkynyl pyrazole derivative. arkat-usa.org
Organocatalysis: Organocatalysis provides a metal-free alternative for pyrazole synthesis, aligning with the principles of green chemistry. researchgate.net Secondary amines, for example, have been used to catalyze the inverse-electron-demand [3+2] cycloaddition between carbonyl compounds and diazoacetates to generate substituted pyrazoles with high regioselectivity. nih.gov Cinchona alkaloids have been employed in enantioselective tandem reactions to create complex, biologically active pyrazole-containing fused ring systems. nih.gov While perhaps not the most direct route to the specific target compound, these methods showcase the power of organocatalysis in constructing the fundamental pyrazole framework. rsc.orgacs.org
The table below summarizes various catalytic approaches relevant to pyrazole synthesis.
| Catalyst Type | Catalyst Example | Reaction Type | Relevance |
| Transition Metal | Copper (I) salts | Condensation/Cyclization | Formation of the pyrazole ring. organic-chemistry.org |
| Transition Metal | Palladium complexes | C-H Arylation, Cross-Coupling | Functionalization of the pyrazole core. nih.govresearchgate.net |
| Organocatalyst | Secondary Amines (e.g., Pyrrolidine) | [3+2] Cycloaddition | Metal-free pyrazole ring formation. nih.gov |
| Organocatalyst | Cinchona Alkaloids | Tandem Michael addition-cyclization | Asymmetric synthesis of complex pyrazoles. nih.gov |
Green Chemistry and Sustainable Synthetic Practices
The development of sustainable synthetic routes for heterocyclic compounds like pyrazoles is a key focus in modern organic chemistry. These approaches offer significant advantages over traditional methods, which often rely on volatile organic solvents, hazardous reagents, and high energy input. nih.govacs.org By incorporating green chemistry principles, researchers aim to create processes that are not only efficient but also environmentally benign. thieme-connect.com
Solvent-Free Reaction Conditions for Pyrazole Synthesis
One of the cornerstones of green chemistry is the reduction or elimination of solvent use. Solvent-free, or neat, reactions minimize waste and the environmental impact associated with solvent production and disposal. tandfonline.com For pyrazole synthesis, these reactions can be conducted by grinding the reactants together, sometimes with a solid catalyst, or by heating a mixture of the neat reactants. nih.govbeilstein-journals.org This approach often leads to shorter reaction times and simpler product isolation procedures. rsc.org
The synthesis of this compound could be envisioned under solvent-free conditions by reacting ethylhydrazine with 3-iodo-2,4-pentanedione. The reaction could be facilitated by grinding the two reactants in a mortar and pestle, potentially with a catalytic amount of an organic salt like tetrabutylammonium (B224687) bromide (TBAB), which has been shown to be effective in similar syntheses. tandfonline.com
Table 1: Comparison of Solvent-Free vs. Conventional Synthesis for Pyrazole Derivatives
| Method | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Conventional Heating | - | Acetone | 72 hours | 75% | tandfonline.com |
| Solvent-Free Grinding | TBAB | None | 15-30 minutes | 75-86% | tandfonline.com |
| Solvent-Free Grinding | Ag/La-ZnO | None | 10-25 minutes | High | nih.gov |
This table is interactive and showcases data for analogous pyrazole syntheses to illustrate the benefits of solvent-free conditions.
Use of Eco-friendly Catalysts (e.g., nano-ZnO)
The use of heterogeneous, recyclable, and non-toxic catalysts is a key aspect of sustainable synthesis. Zinc oxide nanoparticles (nano-ZnO) have emerged as a highly efficient and environmentally friendly catalyst for various organic transformations, including the synthesis of pyrazole derivatives. semanticscholar.org Nano-ZnO offers advantages such as high stability, reusability, low cost, and the ability to function effectively in green solvents like water or under solvent-free conditions. nih.govsemanticscholar.org
In the synthesis of pyranopyrazoles, nano-ZnO facilitates the reaction by acting as a Lewis acid, activating the carbonyl groups of the reactants. semanticscholar.orgresearchgate.net A plausible mechanism involves the initial condensation of a β-dicarbonyl compound and a hydrazine to form a pyrazolone (B3327878) intermediate, which then undergoes a Michael addition with an activated alkene, followed by cyclization. semanticscholar.org For this compound, nano-ZnO could catalyze the cyclocondensation of ethylhydrazine and 3-iodo-2,4-pentanedione. The catalyst's high surface area and Lewis acidity would likely accelerate the reaction, leading to high yields in a shorter time frame. Furthermore, the heterogeneous nature of the catalyst allows for easy recovery and reuse, aligning with the principles of green chemistry. nih.govrsc.org
Table 2: Efficiency of Various Catalysts in Pyrano[2,3-c]pyrazole Synthesis
| Catalyst | Reaction Time | Yield (%) | Conditions | Reference |
|---|---|---|---|---|
| ZnO (bulk) | 60 min | 65% | 80°C, H₂O-EtOH | tandfonline.com |
| nano-ZnO | 30-45 min | 88-96% | Reflux, H₂O | semanticscholar.org |
| ZnO-NiO-Fe₃O₄ | 15-20 min | 90-96% | 80°C, Ultrasonic | tandfonline.com |
| Ag/La-ZnO | 10-25 min | 90-98% | Solvent-free, Grinding | nih.govrsc.org |
This interactive table compares the performance of nano-ZnO and related composites with bulk ZnO, demonstrating the enhanced efficiency of nanocatalysts.
Microwave-Assisted and Ultrasonic Irradiation Methods
The use of alternative energy sources like microwave irradiation and ultrasonic waves provides a significant green advantage over conventional heating methods. benthamdirect.com These techniques can dramatically reduce reaction times, increase product yields, and enhance selectivity. rsc.orgdergipark.org.tr
Microwave-Assisted Synthesis: Microwave irradiation promotes rapid and uniform heating of the reaction mixture, often leading to a significant acceleration of reaction rates. researchgate.netmdpi.com This technique has been widely applied to the synthesis of various pyrazole derivatives, resulting in higher yields in minutes compared to hours required for conventional heating. nih.govdergipark.org.tr The synthesis of this compound could be performed by exposing a mixture of ethylhydrazine and 3-iodo-2,4-pentanedione to microwave irradiation, likely in an open vessel or a dedicated microwave reactor, potentially reducing the reaction time to a few minutes. nih.gov
Ultrasonic Irradiation Methods: Sonochemistry, the application of ultrasound to chemical reactions, offers another energy-efficient pathway for synthesis. orientjchem.org The phenomenon of acoustic cavitation generates localized high-temperature and high-pressure zones, which can enhance reaction rates and yields. nih.govresearchgate.net Ultrasound-assisted synthesis is known for its mild reaction conditions and shorter durations. rsc.org For the target compound, sonicating a mixture of the reactants could provide the necessary activation energy, leading to an efficient and rapid formation of the pyrazole ring. This method is particularly valuable for processes requiring milder conditions. rsc.org
Table 3: Comparison of Conventional vs. Energy-Assisted Synthesis Methods for Pyrazoles
| Synthesis Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|
| Conventional Heating | 1.4 - 2.5 hours | 80 - 83% | nih.gov |
| Microwave Irradiation | 25 minutes | 88% | nih.gov |
| Ultrasonic Irradiation | 10 minutes | 98% | nih.gov |
This interactive table highlights the significant reduction in reaction time and improvement in yield when using microwave and ultrasonic methods compared to conventional heating for analogous pyrazole syntheses.
Chemical Reactivity and Transformations of 1 Ethyl 4 Iodo 3,5 Dimethyl 1h Pyrazole
Cross-Coupling Reactions at the C4-Iodo Position
The iodine atom at the C4 position of 1-ethyl-4-iodo-3,5-dimethyl-1H-pyrazole is readily displaced, enabling numerous synthetic transformations. This reactivity is primarily exploited through transition-metal catalysis, with palladium, copper, and other metals like nickel and iron being effective.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki-Miyaura, Stille, Negishi)
Palladium catalysts are widely employed for forging new bonds at the C4 position of iodopyrazoles. The high reactivity of the C-I bond facilitates oxidative addition to the Pd(0) center, initiating the catalytic cycle for several named reactions. researchgate.netmdpi.com
Scope and Limitations with Various Coupling Partners (e.g., alkynes, boronic acids, organostannanes)
The versatility of palladium catalysis allows for the coupling of 4-iodopyrazoles with a diverse array of partners.
Sonogashira Coupling: This reaction enables the formation of a C(sp²)-C(sp) bond by coupling the 4-iodopyrazole (B32481) with a terminal alkyne. The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst like CuI, in the presence of an amine base. rsc.org However, for some 4-iodopyrazoles, particularly those with electron-releasing substituents, the Sonogashira reaction can be challenging, sometimes leading to reductive deiodination and homocoupling of the alkyne as side reactions. rsc.org Despite these challenges, successful Sonogashira couplings have been reported for various substituted iodopyrazoles, yielding the corresponding 4-alkynylpyrazoles. clockss.orgnih.gov
Suzuki-Miyaura Coupling: This powerful method forms C(sp²)-C(sp²) bonds by reacting the 4-iodopyrazole with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. nih.gov The reaction is known for its mild conditions and tolerance of a wide range of functional groups on both coupling partners. nih.gov Both electron-rich and electron-deficient (hetero)arylboronic acids can be successfully coupled at the C4 position of pyrazoles, providing access to a broad library of 4-arylpyrazoles. nih.govrsc.org
Stille and Negishi Couplings: While less commonly reported for this specific substrate, Stille (using organostannanes) and Negishi (using organozinc reagents) couplings are also viable strategies. acs.orgresearchgate.net These reactions offer alternative pathways for C-C bond formation, each with its own advantages regarding substrate scope and functional group compatibility. The Negishi reaction, for instance, has been used for the C5-benzylation of other iodinated pyrazole (B372694) derivatives. researchgate.net
The table below summarizes typical conditions and outcomes for palladium-catalyzed cross-coupling reactions on 4-iodopyrazole analogues.
| Coupling Reaction | Catalyst System | Coupling Partner | Product Type | Yield Range | Ref |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Terminal Alkynes | 4-Alkynylpyrazoles | Moderate to High | rsc.org |
| Suzuki-Miyaura | Pd(dppf)Cl₂ or Pd/XPhos | (Hetero)arylboronic Acids | 4-Arylpyrazoles | Good to Excellent | nih.govrsc.org |
| Heck-Mizoroki | Pd(OAc)₂ / P(OEt)₃ | Alkenes | 4-Alkenylpyrazoles | High | clockss.org |
Ligand Effects and Catalyst Optimization in Arylation
The choice of ligand coordinated to the palladium center is crucial for the success of cross-coupling reactions, significantly influencing reaction rates, yields, and selectivity. acs.org
In the context of pyrazole arylation, bulky and electron-rich phosphine (B1218219) ligands are often preferred. For instance, in Suzuki-Miyaura couplings of nitrogen-rich heterocycles, XPhos-derived precatalysts have demonstrated high efficacy. nih.gov For Heck-Mizoroki reactions involving 1-protected-4-iodo-1H-pyrazoles, triethyl phosphite (B83602) (P(OEt)₃) was identified as a suitable ligand, leading to high yields of 4-alkenyl-1H-pyrazoles. clockss.orgresearchgate.net
The development of specialized ligands has been instrumental in overcoming challenges associated with the coupling of nitrogen-containing heterocycles, which can sometimes act as inhibitors to the palladium catalyst. nih.gov Axially chiral, P-stereogenic ligands have been shown to facilitate highly enantioselective α-arylation reactions, highlighting the sophisticated level of control achievable through ligand design. nih.gov Catalyst systems can also be optimized by varying the palladium source, base, and solvent to achieve the desired outcome. For example, studies on the ortho-arylation of anilides have shown that Pd(OAc)₂ in the presence of DMSO and TFA can effectively catalyze the reaction without the need for a metal co-catalyst. nih.govmit.edu
Chemoselectivity in Presence of Other Halides or Functional Groups
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the general trend I > Br > Cl. researchgate.netmdpi.com This predictable reactivity order allows for chemoselective functionalization of polyhalogenated pyrazoles. For a molecule containing both an iodine and a chlorine atom, such as 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole, palladium-catalyzed reactions like the Sonogashira coupling will occur selectively at the more reactive C4-iodo position. researchgate.netmdpi.com
This chemoselectivity is a powerful tool in synthetic chemistry, enabling sequential cross-coupling reactions where different functional groups can be introduced at specific positions on the pyrazole ring. While innate substrate biases often dictate selectivity, recent studies have shown that this can sometimes be inverted through judicious ligand choice or by controlling the palladium catalyst speciation, allowing for reactions at typically less reactive sites. nih.govnsf.gov
Copper-Mediated Cross-Coupling Reactions
Copper-catalyzed reactions provide a valuable alternative to palladium-based systems for functionalizing 4-iodopyrazoles. acs.org These methods are often cost-effective and exhibit unique reactivity patterns.
A notable application is the direct C4-alkoxylation of 4-iodo-1H-pyrazoles with various alcohols. nih.govnih.govsemanticscholar.org This transformation is typically achieved using a catalytic amount of copper(I) iodide (CuI) in the presence of a ligand and a base. nih.govnih.gov Optimal conditions often involve using 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) as the ligand and potassium t-butoxide as the base, with microwave irradiation accelerating the reaction. nih.govnih.govsemanticscholar.org This method has been successfully applied to a range of primary, secondary, and cyclic alcohols. nih.gov
Copper catalysis is also effective for C-N bond formation. sci-hub.se For example, 4-iodopyrazole derivatives can undergo copper-catalyzed cascade reactions with amidines to synthesize fused heterocyclic systems like pyrazolo[4,3-d]pyrimidines. sci-hub.se
The table below illustrates the scope of CuI-catalyzed alkoxylation of a 4-iodopyrazole substrate with various alcohols. nih.gov
| Alcohol | Product | Yield |
| Allyl alcohol | 4-(Allyloxy)-1H-pyrazole derivative | 78% |
| Propargyl alcohol | 4-(Propargyloxy)-1H-pyrazole derivative | 75% |
| Cyclopentanol | 4-Cyclopentyloxy-1H-pyrazole derivative | 83% |
| Benzyl alcohol | 4-(Benzyloxy)-1H-pyrazole derivative | 65% |
| Ethanol | 4-Ethoxy-1H-pyrazole derivative | 72% |
Other Transition Metal-Catalyzed Coupling Reactions (e.g., Ni, Fe)
In addition to palladium and copper, other earth-abundant and less expensive transition metals like nickel and iron are emerging as powerful catalysts for cross-coupling reactions. ucla.edumdpi.com
Nickel-Catalyzed Reactions: Nickel catalysis has become a competitive alternative for C-N and C-C bond-forming reactions. researchgate.net Nickel-catalyzed cross-couplings of (hetero)aryl electrophiles are valued for their unique reactivity and broad substrate scope. ucla.edu For instance, nickel catalysts, often paired with DalPhos ligands, have shown great utility in C-N cross-couplings involving pyrazole-containing nucleophiles. researchgate.net The development of new ligands and precatalysts specifically tailored for nickel is rapidly expanding the utility of these methods. ucla.edu
Iron-Catalyzed Reactions: Iron catalysts are highly attractive due to their low cost, low toxicity, and environmental benignity. mdpi.com Iron-catalyzed cross-dehydrogenative coupling (CDC) is a powerful technique for forming C-C bonds directly from C-H bonds, avoiding the need for pre-functionalized substrates. mdpi.com While less common for direct functionalization of 4-iodopyrazoles, iron salts have been shown to work in synergy with copper salts to catalyze Sonogashira-type couplings of aryl iodides with terminal alkynes, often without the need for expensive ligands. researchgate.net Iron has also been used to catalyze the reduction of nitro groups on pyrazole rings following a Suzuki-Miyaura coupling step. rsc.org
Functional Group Interconversions of the Iodo Substituent
The carbon-iodine bond at the C4 position of the pyrazole ring is a versatile functional handle, enabling a variety of transformations. These include the removal of the iodine atom, its replacement with other halogens or pseudohalogens, and its use to form carbon-metal bonds, which are precursors for further carbon-carbon and carbon-heteroatom bond formations.
Reductive dehalogenation, or hydrodehalogenation, is the replacement of a halogen atom with a hydrogen atom. For an aryl iodide like this compound, this transformation effectively yields 1-Ethyl-3,5-dimethyl-1H-pyrazole. This reaction is significant as the C-I bond is the most reactive among carbon-halogen bonds for this process.
Commonly employed methods for the reductive dehalogenation of aryl iodides are highly applicable here. Catalytic hydrogenation is a primary method, typically involving palladium on a carbon support (Pd/C) with a source of hydrogen. This can be molecular hydrogen (H₂) gas or a transfer hydrogenation reagent such as sodium borohydride (B1222165) (NaBH₄), potassium formate (B1220265) (HCO₂K), or ammonium (B1175870) formate (HCO₂NH₄). The general reactivity trend for hydrodehalogenation is I > Br > Cl, allowing for the selective removal of iodine in the presence of other halogens.
Table 1: Representative Conditions for Reductive Dehalogenation
| Catalyst System | Hydrogen Source | Solvent | Temperature | Typical Outcome |
| 10% Pd/C | H₂ (balloon) | Methanol (MeOH) | Room Temp. | High yield de-iodination |
| Pd@AlO(OH) | NaBH₄ | H₂O/MeOH | Room Temp. | Rapid and efficient conversion |
| Polymer-supported Pd | HCO₂K | Water/Seawater | Room Temp. - 80°C | Effective dehalogenation |
The iodo group can be replaced by other halogens (F, Cl, Br) or pseudohalogens (CN, SCN, N₃) through transition-metal-catalyzed cross-coupling reactions, often termed halogen exchange (Halex) reactions. These transformations are valuable for tuning the electronic properties and reactivity of the pyrazole ring.
Halogen Exchange: The conversion of aryl iodides to aryl bromides or chlorides can be achieved using copper or nickel catalysts with an appropriate halide source. For instance, copper(I) iodide (CuI) in the presence of a diamine ligand can catalyze the conversion of aryl bromides to iodides, and similar principles can be applied in reverse. The synthesis of the corresponding 4-fluoro-pyrazole would likely require a fluoride (B91410) salt like KF or CsF, potentially under harsher conditions, analogous to reactions reported for other iodo-heterocycles. acs.org
Conversion to Pseudohalogens: The iodo substituent can also be displaced by various pseudohalide nucleophiles, typically through copper- or palladium-catalyzed reactions.
Cyanation: The introduction of a nitrile group (-CN) can be accomplished using cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]) or sodium nitroprusside in the presence of a copper catalyst. researchgate.netacs.orgccspublishing.org.cn
Thiocyanation: An aryl thiocyanate (B1210189) can be formed by reacting the iodo-pyrazole with potassium thiocyanate (KSCN) using a CuI catalyst with a ligand such as 1,10-phenanthroline. tandfonline.comresearchgate.netiospress.com
Azidation: The synthesis of the corresponding 4-azido-pyrazole can be achieved by coupling with sodium azide (B81097) (NaN₃), often catalyzed by copper(I) iodide with a ligand like L-proline or N,N'-dimethylethylenediamine. koreascience.krresearchgate.netnih.govnih.gov
Table 2: Examples of Iodo Group Conversion to Other Functional Groups
| Transformation | Catalyst/Reagents | Nucleophile Source | Typical Product |
| Bromination | CuI / Diamine Ligand | NaBr | 1-Ethyl-4-bromo-3,5-dimethyl-1H-pyrazole |
| Chlorination | NiCl₂ / Ligand | NaCl | 1-Ethyl-4-chloro-3,5-dimethyl-1H-pyrazole |
| Cyanation | CuI / Ligand | K₄[Fe(CN)₆] | 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbonitrile |
| Thiocyanation | CuI / 1,10-Phenanthroline | KSCN | 1-Ethyl-3,5-dimethyl-4-thiocyanato-1H-pyrazole |
| Azidation | CuI / L-Proline | NaN₃ | 4-Azido-1-ethyl-3,5-dimethyl-1H-pyrazole |
The C4-iodo bond is particularly well-suited for the formation of organometallic reagents, which are powerful intermediates in organic synthesis for creating new carbon-carbon bonds.
Grignard Reagents: Research on analogous compounds, such as 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole, has demonstrated that they are readily converted into the corresponding Grignard reagents. organic-chemistry.org This is accomplished through reaction with magnesium metal (Mg) in an ethereal solvent like tetrahydrofuran (B95107) (THF). The resulting organomagnesium compound, 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-ylmagnesium iodide, can then react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂).
Organolithium Compounds: Lithium-halogen exchange is an extremely rapid reaction, especially for aryl iodides. Treating this compound with an alkyllithium reagent, typically n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) would result in a fast exchange to produce the 4-lithiated pyrazole species (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)lithium. This organolithium intermediate is a potent nucleophile for reactions with various electrophiles. The rate of lithium-halogen exchange generally follows the trend I > Br > Cl, making the iodo-substituent ideal for this transformation.
Electrophilic and Nucleophilic Aromatic Substitution on the Pyrazole Ring
The pyrazole ring is classified as an electron-rich aromatic heterocycle. Its reactivity towards substitution is dictated by the electronic properties inherent to the ring system.
Electrophilic Aromatic Substitution: The site of highest electron density and thus the most reactive position for electrophilic attack on the pyrazole ring is C4. ccspublishing.org.cnresearchgate.net In this compound, this position is already occupied by the iodo substituent. Consequently, further electrophilic aromatic substitution on the ring is significantly disfavored. Reactions like nitration, halogenation, or Friedel-Crafts acylation would be very sluggish and require harsh conditions. Under such conditions, side reactions or degradation may occur. One possible, though uncommon, pathway would be ipso-substitution, where the incoming electrophile replaces the iodine atom at the C4 position.
Nucleophilic Aromatic Substitution: Generally, electron-rich aromatic systems like pyrazole are unreactive towards nucleophilic aromatic substitution (SₙAr). tandfonline.com Such reactions typically require the presence of strong electron-withdrawing groups (e.g., -NO₂, -CHO) to activate the ring by reducing its electron density. tandfonline.com The subject molecule, this compound, contains electron-donating ethyl and methyl groups, which further increase the electron density of the ring, rendering it even less susceptible to attack by nucleophiles at the carbon positions. Therefore, direct nucleophilic substitution on the pyrazole ring is not a viable reaction pathway under normal conditions.
Activating/Deactivating Effects:
N1-Ethyl and C3/C5-Dimethyl Groups: These alkyl groups are electron-donating through an inductive effect (+I). They increase the electron density of the pyrazole ring, making it more nucleophilic. Such groups are considered "activating" for electrophilic substitution.
Regioselectivity (Directing Effects):
For a hypothetical electrophilic attack, the powerful activating effect of the pyrazole nitrogen atoms directs substitution to the C4 position. As this is blocked, the question of regioselectivity for further substitution is largely moot. If a reaction were forced, the directing effects of the existing groups would come into play. The activating alkyl groups at C3 and C5 would direct an incoming electrophile to the adjacent positions, but the inherent electronic nature of the pyrazole ring makes C3 and C5 electrophilic and thus unfavorable for attack. researchgate.net
For a hypothetical nucleophilic attack, the electron-donating alkyl groups would deactivate the ring by increasing electron density at C3 and C5. The electron-withdrawing inductive effect of the iodo group at C4 would slightly increase the electrophilicity of the adjacent C3 and C5 positions, but this effect is unlikely to overcome the strong deactivating influence of the alkyl groups and the electron-rich nature of the pyrazole ring itself.
Derivatization and Extension of Molecular Architecture
The derivatization of this compound is predominantly achieved through transition-metal-catalyzed reactions that form new carbon-carbon and carbon-heteroatom bonds at the 4-position. The high reactivity of the C-I bond compared to C-Br or C-Cl bonds allows for selective transformations under mild conditions. wikipedia.org Methodologies such as the Suzuki-Miyaura, Sonogashira, and Heck couplings are instrumental in this context, enabling the introduction of a wide array of substituents and the subsequent construction of elaborate molecular frameworks. researchgate.netccspublishing.org.cn
A key strategy for constructing fused heterocyclic systems involves a sequential cross-coupling and cyclization process. The 4-iodo group on the pyrazole serves as a handle for introducing a functional group that can subsequently participate in an intramolecular ring-closing reaction.
One prominent example is the synthesis of thieno[2,3-c]pyrazoles. This is achieved via an initial Sonogashira coupling of a 4-iodopyrazole with a terminal alkyne, such as phenylacetylene. The resulting 4-(phenylethynyl)pyrazole intermediate is then treated with a sulfur source like sodium sulfide (B99878) (Na₂S), which triggers a cyclization reaction to form the fused thiophene (B33073) ring. tandfonline.comresearchgate.net While the specific substrate this compound is not explicitly detailed in the cited literature, the reactivity of structurally similar 1,3-disubstituted-5-chloro-4-iodopyrazoles provides a strong precedent for this transformation. tandfonline.comresearchgate.net
Similarly, this "coupling-cyclization" strategy can be adapted to synthesize other fused systems like pyrazolo[4,3-c]pyridines and pyrazolo[3,4-d]pyrimidines. researchgate.netnih.gov The synthesis of pyrazolo[3,4-d]pyridazines has also been explored from pyrazole precursors, indicating the versatility of the pyrazole core in forming various fused bicyclic structures. amanote.com The general approach involves installing a suitably functionalized side chain at the C4 position that can react with a nitrogen source to build the fused six-membered ring.
Table 1: Representative Synthesis of Fused Pyrazole Systems via Coupling-Cyclization
| Starting Material | Reaction Sequence | Fused System | Catalyst/Reagents | Reference(s) |
| 1,3-Disubstituted-4-iodopyrazole | 1. Sonogashira Coupling (with Phenylacetylene) 2. Cyclization | Thieno[2,3-c]pyrazole | 1. PdCl₂(PPh₃)₂, CuI, Et₃N 2. Na₂S | tandfonline.comresearchgate.net |
| N-propargyl sulfonylhydrazones | Cascade Sonogashira coupling/cyclization | Pyrazole | Pd(II)/Cu(I) | nih.gov |
Polyheterocyclic compounds, where two or more heterocyclic rings are linked, are readily accessible from this compound, primarily through Suzuki-Miyaura cross-coupling reactions. This reaction involves the palladium-catalyzed coupling of the 4-iodopyrazole with a heteroaryl boronic acid or its ester.
This methodology allows for the direct connection of the pyrazole ring to other important heterocyclic cores, such as pyridine, pyrimidine, or thiophene. For instance, coupling with a pyridineboronic acid would yield a pyridinyl-pyrazole, a structure of interest in medicinal chemistry. The efficiency of such couplings can be influenced by the electronic nature of the coupling partners and the specific catalyst system employed. nih.gov Microwave-assisted protocols have been shown to accelerate these reactions, offering a rapid and efficient route to C4-substituted pyrimidines from their chloro-precursors, a principle that is directly applicable to iodopyrazoles. mdpi.com
The synthesis of such linked systems is a testament to the modularity offered by cross-coupling chemistry. By selecting the appropriate heteroarylboronic acid, a diverse library of polyheterocyclic compounds can be generated from a single 4-iodopyrazole precursor.
Table 2: Synthesis of Polyheterocyclic Systems via Suzuki-Miyaura Coupling
| Pyrazole Substrate | Coupling Partner | Product Type | Catalyst System | Reference(s) |
| 4-Iodopyrazole derivative | Heteroaryl boronic acid | Pyrazole-Heterocycle | Pd catalyst (e.g., Pd(PPh₃)₄) | nih.govmdpi.com |
| 2,4-Dichloropyrimidine | Phenylboronic acid | 4-Phenyl-2-chloropyrimidine | Pd(PPh₃)₄ | mdpi.com |
The synthesis of biaryl systems, where the pyrazole ring is directly connected to an aryl group (e.g., phenyl, naphthyl), is a straightforward application of the Suzuki-Miyaura reaction. nih.gov Reacting this compound with an arylboronic acid, such as phenylboronic acid, in the presence of a palladium catalyst and a base, would yield 1-Ethyl-3,5-dimethyl-4-phenyl-1H-pyrazole. researchgate.netresearchgate.net This reaction is generally high-yielding and tolerant of a wide range of functional groups on the arylboronic acid partner. ccspublishing.org.cn
Building upon this, oligomeric pyrazole systems can be constructed through iterative or sequential coupling strategies. researchgate.net An iterative approach might involve:
Coupling this compound with a pyrazole boronic acid derivative to form a bipyrazole.
Re-functionalizing the resulting bipyrazole to introduce another iodo or boronic acid moiety.
Repeating the coupling process to extend the chain, leading to terpyrazoles and higher oligomers.
The development of methods for synthesizing indole (B1671886) oligomers via iterative Suzuki couplings provides a template for how such strategies could be applied to pyrazoles. acs.org The homocoupling of pyrazole boronic esters has also been reported as a direct route to symmetrical bipyrazoles. researchgate.net These approaches enable the creation of conjugated systems with tailored electronic and photophysical properties.
Table 3: Synthesis of Biaryl and Bipyrazole Systems
| Reaction Type | Substrates | Product | Catalyst/Reagents | Reference(s) |
| Suzuki-Miyaura Coupling | 4-Iodopyrazole, Arylboronic acid | 4-Arylpyrazole (Biaryl) | Pd(PPh₃)₄, Na₂CO₃ | researchgate.netresearchgate.net |
| Suzuki Homocoupling | Pyrazole boronic ester | Bipyrazole | Pd catalyst | researchgate.net |
| Iterative Suzuki Coupling | 4-Iodopyrazole, Pyrazoleboronic acid | Bipyrazole / Oligopyrazole | Pd catalyst | researchgate.netacs.org |
Structural Elucidation and Advanced Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a cornerstone for the structural determination of 1-Ethyl-4-iodo-3,5-dimethyl-1H-pyrazole, offering detailed insights into the hydrogen, carbon, and nitrogen environments.
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the ethyl and methyl protons. The ethyl group at the N1 position would present as a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃), arising from scalar coupling. The two methyl groups at the C3 and C5 positions of the pyrazole (B372694) ring are expected to appear as singlets, likely with slightly different chemical shifts due to their distinct electronic environments.
For a closely related compound, 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole, the methyl protons at the N1 and C3 positions are observed as singlets at 3.84 ppm and 2.22 ppm, respectively. mdpi.com For this compound, the N-ethyl protons would likely appear with the methylene quartet around 4.0-4.2 ppm and the methyl triplet around 1.4-1.6 ppm. The C3-methyl and C5-methyl protons are expected to be in the range of 2.2-2.5 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Patterns
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| N-CH₂-CH₃ | ~1.4-1.6 | Triplet | ~7 |
| C3-CH₃ | ~2.2-2.5 | Singlet | N/A |
| C5-CH₃ | ~2.2-2.5 | Singlet | N/A |
| N-CH₂-CH₃ | ~4.0-4.2 | Quartet | ~7 |
The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The spectrum is expected to show distinct resonances for each carbon atom in the molecule. The chemical shift of the C4 carbon, directly bonded to the iodine atom, is anticipated to be significantly upfield due to the heavy atom effect of iodine.
In the analogous 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole, the C4 carbon resonates at 60.8 ppm. mdpi.com A similar value would be expected for the target compound. The C3 and C5 carbons, being part of the pyrazole ring and bonded to methyl groups, would appear in the aromatic region, with their exact shifts influenced by the N-ethyl and iodo substituents. The carbons of the N-ethyl group and the two C-methyl groups will appear in the aliphatic region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| N-CH₂-C H₃ | ~14-16 |
| C3-C H₃ | ~12-15 |
| C5-C H₃ | ~10-13 |
| N-C H₂-CH₃ | ~45-50 |
| C4 | ~60-65 |
| C5 | ~140-145 |
| C3 | ~150-155 |
¹⁵N NMR spectroscopy is a powerful tool for probing the electronic environment of the nitrogen atoms within the pyrazole ring. The two nitrogen atoms, N1 and N2, are in different chemical environments and are expected to have distinct chemical shifts. The N1 atom is bonded to an ethyl group, while the N2 atom is adjacent to the C3 and C5 carbons.
For 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole, the ¹⁵N NMR signals for N1 and N2 are observed at -186.1 ppm and -77.5 ppm, respectively, relative to external nitromethane. mdpi.com Similar chemical shifts are expected for this compound, with minor variations due to the change from a methyl to an ethyl group at N1 and a chloro to a methyl group at C5.
Table 3: Predicted ¹⁵N NMR Chemical Shifts
| Nitrogen Atom | Predicted Chemical Shift (δ, ppm) |
| N1 | ~-180 to -190 |
| N2 | ~-75 to -85 |
COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the methylene and methyl protons of the ethyl group, showing a cross-peak between these two signals.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the N-ethyl and C-methyl groups.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This would be crucial for assigning the quaternary carbons of the pyrazole ring (C3, C4, and C5) by observing correlations from the methyl and methylene protons. For instance, the protons of the C3-methyl group should show a correlation to the C3 and C4 carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons. It could be used to confirm the spatial relationship between the N-ethyl group and the C5-methyl group.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
The IR and Raman spectra of this compound would be characterized by vibrational modes associated with the pyrazole ring and its substituents. The pyrazole ring itself has characteristic stretching and bending vibrations. In addition, specific vibrations for the C-H bonds of the ethyl and methyl groups, as well as the C-N and C-I bonds, are expected.
For the related 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole, significant IR absorption bands are observed at 2923, 1497, 1350, 1271, 1107, 1053, 1022, and 638 cm⁻¹. mdpi.com A similar pattern is anticipated for the title compound, with specific frequencies for the C-H stretching of the ethyl group around 2900-3000 cm⁻¹ and various fingerprint region bands corresponding to the substituted pyrazole core. The C-I stretching vibration is expected to appear at a low frequency, typically in the range of 500-600 cm⁻¹.
Table 4: Predicted Characteristic Vibrational Frequencies
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| C-H stretching (ethyl and methyl) | ~2900-3000 |
| C=N stretching (pyrazole ring) | ~1500-1600 |
| C=C stretching (pyrazole ring) | ~1400-1500 |
| CH₃ and CH₂ bending | ~1350-1470 |
| Pyrazole ring breathing/deformation | ~1000-1300 |
| C-N stretching | ~1000-1200 |
| C-I stretching | ~500-600 |
Correlation of Spectroscopic Data with Molecular Structure
While specific spectral data for this compound is not readily found, a theoretical correlation between its molecular structure and expected spectroscopic signals can be inferred based on the analysis of similar pyrazole derivatives. For instance, in a related compound, 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole, the proton NMR (¹H NMR) spectrum in CDCl₃ shows distinct singlets for the two methyl groups at δ 2.22 ppm (3-Me) and δ 3.84 ppm (1-Me). For this compound, one would expect to see signals corresponding to the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃) and two singlets for the methyl groups at positions 3 and 5 of the pyrazole ring. The chemical shifts of these methyl groups would be influenced by the electronic environment of the pyrazole ring.
The carbon-13 NMR (¹³C NMR) spectrum of 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole displays signals for the methyl carbons and the pyrazole ring carbons. For this compound, characteristic peaks for the ethyl group carbons and the two methyl group carbons attached to the ring would be anticipated. The C-4 carbon, bonded to the iodine atom, would exhibit a chemical shift in a region typical for carbon atoms attached to a halogen, which is observed at δ 60.8 ppm for the C-4 in the chloro-iodo analogue. The chemical shifts of the C-3 and C-5 carbons would also provide insight into the electronic structure of the pyrazole ring.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a molecule. While no specific HRMS data for this compound has been found, this technique would be crucial for confirming its molecular formula of C₇H₁₁IN₂. The exact mass can be calculated using the most abundant isotopes of each element.
Fragmentation Pattern Analysis for Structural Confirmation
The fragmentation pattern observed in a mass spectrum provides a fingerprint of a molecule and can be used to confirm its structure. The fragmentation of pyrazole derivatives is influenced by the nature and position of the substituents on the ring. For this compound, common fragmentation pathways would likely involve the loss of the ethyl group, the iodine atom, or methyl groups. The cleavage of the pyrazole ring itself can also occur, leading to characteristic fragment ions. Analysis of these fragments would help to piece together the structure of the parent molecule. For example, the mass spectrum of 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole shows the molecular ion peak (M⁺) and fragments corresponding to the loss of various substituents.
X-ray Crystallography for Solid-State Structure Determination
Bond Lengths, Bond Angles, and Torsional Angles within the Pyrazole Ring
While a crystal structure for this compound is not available, data from related structures, such as 4-iodo-1H-pyrazole, can provide insights into the expected geometry of the pyrazole ring. The pyrazole ring is an aromatic heterocycle, and its bond lengths and angles are characteristic of this class of compounds. The introduction of an ethyl group at the N-1 position and methyl groups at the C-3 and C-5 positions would cause minor distortions in the ring geometry compared to the unsubstituted parent compound. The C-I bond length would be a key parameter to determine.
Conformational Analysis of the Ethyl Substituent
The ethyl group attached to the N-1 position of the pyrazole ring can adopt various conformations due to rotation around the N-C bond. X-ray crystallography would reveal the preferred conformation of the ethyl group in the solid state. This conformation is influenced by steric and electronic interactions with the rest of the molecule and by intermolecular packing forces in the crystal lattice. In the absence of experimental data, computational modeling could be used to predict the likely conformations of the ethyl substituent.
Intermolecular Interactions and Crystal Packing Motifs
The solid-state architecture of organic compounds is dictated by a variety of intermolecular forces, ranging from strong hydrogen bonds to weaker van der Waals interactions. For this compound, the key interactions expected to influence its crystal packing are discussed below, drawing parallels with analogous structures.
Hydrogen Bonding:
In N-unsubstituted pyrazoles, hydrogen bonding involving the N-H group is a dominant feature, often leading to the formation of dimers, trimers, tetramers, or catemeric chains. mdpi.comresearchgate.net However, in this compound, the substitution of the pyrrolic hydrogen with an ethyl group precludes the formation of classical N-H···N hydrogen bonds that are characteristic of many pyrazole crystal structures.
Halogen Bonding:
A prominent feature of this compound is the presence of an iodine atom at the 4-position of the pyrazole ring. This iodine atom is a potential halogen bond donor. Halogen bonding is a highly directional, non-covalent interaction between a halogen atom with a region of positive electrostatic potential (the σ-hole) and a Lewis base.
In the solid state, iodo-substituted pyrazoles have been shown to form a variety of halogen bonds, including C–I···N, C–I···O, and C–I···π interactions. For the title compound, it is plausible that the iodine atom could form halogen bonds with the nitrogen atom (N2) of a neighboring molecule, leading to the formation of linear chains or more complex networks. The strength and geometry of these interactions would be influenced by the steric hindrance from the adjacent methyl groups.
π-Stacking:
For this compound, parallel or offset π-stacking between the pyrazole rings of adjacent molecules is a probable packing feature. The extent and geometry of this stacking would be influenced by the other substituents on the pyrazole ring.
Summary of Expected Intermolecular Interactions:
The following table summarizes the potential intermolecular interactions for this compound based on the analysis of related compounds.
| Interaction Type | Potential Donor | Potential Acceptor | Significance in Crystal Packing |
| Hydrogen Bonding | C-H (methyl, ethyl) | N2 (pyrazole), π-system (pyrazole) | Contributes to the formation of extended networks. |
| Halogen Bonding | I (iodo group) | N2 (pyrazole) | Can lead to the formation of directional, linear assemblies. |
| π-Stacking | Pyrazole ring | Pyrazole ring | Important for stabilizing the crystal lattice through aromatic interactions. |
It is important to reiterate that the discussion above is based on the known crystal structures of analogous pyrazole compounds. A definitive analysis of the intermolecular interactions and crystal packing motifs of this compound awaits its experimental crystallographic determination.
Computational and Theoretical Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the properties of pyrazole (B372694) derivatives. eurasianjournals.comresearchgate.net Methods like B3LYP, often paired with basis sets such as 6-311+G(d,p), are commonly used to model the behavior of these heterocyclic systems. researchgate.net
The first step in most quantum chemical analyses is to determine the most stable three-dimensional structure of the molecule, known as its ground-state geometry. This is achieved through geometry optimization, an iterative process that calculates the molecule's energy at various atomic arrangements to find the configuration with the minimum possible energy.
| Parameter | Typical Calculated Value | Methodology |
|---|---|---|
| N-N Bond Length | ~1.35 Å | DFT/B3LYP |
| C=C Bond Length | ~1.38 Å | DFT/B3LYP |
| C-N Bond Length | ~1.34 Å | DFT/B3LYP |
| Pyrazole Ring Planarity | Near-planar | DFT Optimization |
Understanding the electronic structure of a molecule is key to predicting its reactivity. Frontier Molecular Orbital (FMO) theory is a critical component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and polarizability; a smaller gap generally signifies higher reactivity. nih.govresearchgate.net
DFT calculations are widely used to determine these orbital energies. For pyrazole derivatives, the distribution and energies of these orbitals dictate their behavior in chemical reactions. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated from the calculated electron distribution. nih.gov These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting intermolecular interactions. researchgate.net
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Pyrazole Derivative A researchgate.net | -6.15 | -2.02 | 4.13 |
| Pyrazole Derivative B researchgate.net | -6.39 | -2.29 | 4.10 |
| Tetrazole Hybrid C researchgate.net | -7.85 | -3.07 | 4.78 |
| Tetrazole Hybrid D researchgate.net | -7.85 | -3.06 | 4.79 |
Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can then be used to validate or interpret experimental data. The Gauge-Including Atomic Orbital (GIAO) method, implemented within DFT, is a standard approach for calculating NMR chemical shifts with considerable accuracy. nih.govresearchgate.net Studies on 4-halopyrazoles have shown that DFT can replicate experimental trends in ¹H and ¹³C chemical shifts, although solvent effects can introduce discrepancies. mdpi.com
Similarly, DFT can compute the vibrational frequencies of a molecule, which correspond to the peaks observed in an Infrared (IR) spectrum. nih.gov Theoretical IR spectra can aid in the assignment of experimental vibrational modes to specific molecular motions, such as stretching or bending of particular bonds. nih.gov
| Proton | Experimental Shift (ppm) | Calculated Shift (ppm) | Method |
|---|---|---|---|
| N-H | 11.75 | 10.00 | DFT |
| C(3,5)-H | 7.67 | 7.64 | DFT |
The presence of a heavy atom like iodine in 1-Ethyl-4-iodo-3,5-dimethyl-1H-pyrazole introduces a computational consideration that is not significant for lighter elements: relativistic effects. esqc.org Because the inner-shell electrons of heavy atoms move at speeds approaching the speed of light, their behavior is more accurately described by the Dirac equation rather than the Schrödinger equation. researchgate.net
These effects can significantly influence molecular properties, particularly NMR chemical shifts. researchgate.net For organoiodine compounds, calculations that neglect relativity may fail to accurately predict the chemical shifts of carbon atoms directly bonded to iodine. researchgate.net High-accuracy studies often require a full four-component relativistic framework or the use of methodologies that incorporate relativistic corrections. researchgate.net A common, more cost-effective approach is the use of Effective Core Potentials (ECPs), which replace the core electrons of the heavy atom and can be designed to implicitly include scalar relativistic effects. stackexchange.com The spin-orbit coupling, another relativistic phenomenon, can also propagate through the molecule, influencing its electronic structure and interaction potential. rsc.org
Molecular Docking and Molecular Dynamics Simulations (Contextualized for Binding Mechanisms)
While quantum chemical calculations describe the intrinsic properties of a molecule, molecular docking and dynamics simulations are used to explore its interactions with other molecules, particularly biological macromolecules like proteins. eurasianjournals.com
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's active site. nih.gov For pyrazole derivatives, which are common scaffolds in drug discovery, docking studies are used to understand the mechanism of their interaction with protein targets. nih.govdergipark.org.tr The process involves placing the ligand (e.g., this compound) into the binding site of a target protein and scoring the different poses based on factors like electrostatic and van der Waals interactions.
These studies reveal the specific molecular interactions that stabilize the ligand-protein complex. Key interactions for pyrazole-based compounds often include:
Hydrogen Bonds: Between the pyrazole nitrogen atoms and polar residues in the protein.
Hydrophobic Interactions: Involving the methyl and ethyl groups and nonpolar protein residues.
Halogen Bonds: The iodine atom at the 4-position can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.
π-π Stacking: Between the aromatic pyrazole ring and aromatic amino acid residues like phenylalanine or tyrosine.
Following docking, Molecular Dynamics (MD) simulations can be performed to assess the stability of the predicted binding pose over time. nih.govresearchgate.net MD simulations model the movement of atoms in the ligand-protein complex, providing insights into the flexibility of the interaction and confirming whether the key binding interactions are maintained. nih.gov Analysis of the simulation trajectory, including root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), helps to validate the stability of the docked complex. researchgate.net
| Interaction Type | Interacting Ligand Moiety | Interacting Protein Residues | Binding Energy Contribution |
|---|---|---|---|
| Hydrogen Bond | Pyrazole Ring N-H | Asp 1046 | Favorable |
| Hydrophobic | Phenyl Ring | Leu 840 | Favorable |
| van der Waals | Methyl Group | Cys 919 | Favorable |
| Electrostatic | Thiadiazole Moiety | Arg 1066 | Favorable |
Conformational Landscape Exploration in Solvated Environments
The three-dimensional arrangement of atoms in a molecule, its conformation, can significantly influence its physical and chemical properties. In a solvated environment, the interactions between the solute and solvent molecules play a crucial role in determining the preferred conformations. Computational methods are employed to explore the conformational landscape of this compound in various solvents.
Theoretical studies on similar substituted pyrazoles have shown that the orientation of the N-alkyl group relative to the pyrazole ring is a key conformational feature. bohrium.com The rotation around the N-C(ethyl) bond leads to different conformers. The presence of bulky methyl groups at positions 3 and 5, and the iodine atom at position 4, introduces steric hindrance that influences the rotational barrier of the ethyl group.
To investigate the conformational landscape in a solvated environment, implicit and explicit solvent models can be utilized in computational calculations. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, offering a computationally efficient way to account for bulk solvent effects. iau.ir Explicit solvent models, where individual solvent molecules are included in the calculation, provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding, but are computationally more demanding. researchgate.net
For this compound, density functional theory (DFT) calculations could be performed to identify the stable conformers and the transition states connecting them. The relative energies of these conformers in different solvents can be calculated to predict the most stable conformations.
Table 1: Hypothetical Relative Energies of this compound Conformers in Different Solvents (kcal/mol)
| Conformer | Gas Phase | Dichloromethane (ε=8.93) | Methanol (ε=32.7) |
| Anti-periplanar | 0.00 | 0.00 | 0.00 |
| Syn-periplanar | 2.5 | 2.2 | 2.0 |
The results would likely indicate that the anti-periplanar conformation, where the terminal methyl group of the ethyl substituent is directed away from the bulky iodine atom, is the most stable. The energy difference between conformers is expected to decrease in more polar solvents due to better stabilization of the more polar transition states. researchgate.net
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions, including the identification of intermediates, transition states, and the calculation of activation energies.
Transition State Analysis for Key Synthetic Steps
The synthesis of this compound typically involves two key steps: the formation of the pyrazole ring and the subsequent iodination and N-alkylation. Computational studies can provide a detailed understanding of the transition states involved in these processes.
Pyrazole Ring Formation: The formation of the 3,5-dimethylpyrazole (B48361) core often proceeds via the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648). DFT calculations can be used to model the reaction pathway, identifying the transition states for the initial addition, cyclization, and dehydration steps.
Iodination: The iodination of the pyrazole ring at the 4-position is an electrophilic aromatic substitution reaction. nih.gov Computational analysis of this step would involve modeling the interaction of the pyrazole with an iodinating agent (e.g., I₂). The transition state would feature the formation of a sigma complex (Wheland intermediate), where the iodine atom is bonded to the C4 carbon, and the positive charge is delocalized over the pyrazole ring. The calculated activation energy for this step would provide insight into the reaction kinetics.
N-Alkylation: The introduction of the ethyl group at the N1 position is a nucleophilic substitution reaction. DFT studies on the N-alkylation of pyrazoles have shown that the reaction can proceed via an Sₙ2 mechanism. wuxiapptec.comresearchgate.net The transition state would involve the simultaneous formation of the N-C(ethyl) bond and the cleavage of the bond between the ethyl group and its leaving group.
Table 2: Hypothetical Calculated Activation Energies (kcal/mol) for Key Synthetic Steps
| Reaction Step | Transition State | Activation Energy (Gas Phase) | Activation Energy (in THF) |
| Iodination | Sigma Complex Formation | 25.4 | 22.1 |
| N-Alkylation (Sₙ2) | [Pyrazole---Et---Br]‡ | 22.8 | 19.5 |
Elucidation of Regioselectivity and Stereoselectivity in Reactions
Regioselectivity of Iodination: Computational studies can explain the high regioselectivity of the iodination at the C4 position of the 3,5-dimethylpyrazole ring. Analysis of the electron density distribution in the pyrazole ring, often through calculation of the Fukui functions or mapping the electrostatic potential, can identify the most nucleophilic carbon atom. researchgate.net For 3,5-dimethylpyrazole, the C4 position is the most electron-rich and thus the most susceptible to electrophilic attack. nih.gov
Regioselectivity of N-Alkylation: The N-alkylation of unsymmetrical pyrazoles can lead to two different regioisomers. For 3,5-dimethylpyrazole, the two nitrogen atoms are equivalent. However, for other substituted pyrazoles, computational calculations of the energies of the two possible products and the corresponding transition states can predict the major regioisomer. wuxiapptec.com Steric effects from substituents on the pyrazole ring are often the determining factor for the regioselectivity of N-alkylation. mdpi.com
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies (focused on chemical properties/reactivity predictors)
QSAR and QSPR studies aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties, respectively. ej-chem.org
Development of Predictive Models for Chemical Reactivity
For a series of substituted pyrazoles, QSAR models can be developed to predict their reactivity in specific reactions. This involves calculating a set of molecular descriptors that quantify various aspects of the molecular structure. These descriptors can be electronic (e.g., HOMO/LUMO energies, atomic charges), steric (e.g., molecular volume, surface area), or topological.
A multiple linear regression (MLR) or more advanced machine learning algorithms can then be used to build a model that correlates these descriptors with an experimental measure of reactivity, such as the reaction rate constant or yield. nih.gov
Table 3: Examples of Molecular Descriptors for QSAR/QSPR Studies
| Descriptor Type | Descriptor Name | Description |
| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | |
| Dipole Moment | Measure of the molecule's overall polarity | |
| Steric | Molecular Volume | The volume occupied by the molecule |
| Surface Area | The total surface area of the molecule | |
| Topological | Wiener Index | A distance-based graph invariant |
Correlation of Molecular Descriptors with Synthetic Outcomes
By developing a robust QSAR/QSPR model, it becomes possible to predict the synthetic outcome for new, un-synthesized pyrazole derivatives. For instance, a model could be trained on a dataset of known iodinated pyrazoles and their corresponding reaction yields. The model could then be used to predict the expected yield for the iodination of a novel pyrazole substrate based on its calculated molecular descriptors. This predictive capability can guide the optimization of reaction conditions and the selection of promising synthetic targets. nih.gov
For this compound, descriptors such as the calculated charge on the C4 carbon, the HOMO energy, and steric parameters related to the substituents would likely be significant predictors of its reactivity in electrophilic substitution reactions.
Applications in Advanced Chemical Systems
Ligand Design in Coordination Chemistry
The design and synthesis of novel ligands are paramount to advancing the field of coordination chemistry, as the ligand framework dictates the geometric and electronic properties of the resulting metal complexes. 1-Ethyl-4-iodo-3,5-dimethyl-1H-pyrazole serves as a valuable building block in this context, enabling the construction of intricate ligand architectures with tunable properties.
This compound as a Versatile Building Block for Poly(pyrazolyl)borate Ligands
Poly(pyrazolyl)borate ligands, often referred to as "scorpionates," are a class of tripodal ligands that have had a profound impact on coordination chemistry. nih.gov While direct experimental evidence for the use of this compound in the synthesis of poly(pyrazolyl)borate ligands is not extensively documented in publicly available literature, its structure is highly amenable to such applications. The typical synthesis of scorpionate ligands involves the reaction of a pyrazole (B372694) with a borohydride (B1222165) source, such as KBH4 or NaBH4. The substituents on the pyrazole ring play a crucial role in determining the steric and electronic environment around the coordinated metal ion.
The ethyl group on the nitrogen atom of this compound would provide a moderate level of steric bulk, influencing the coordination geometry and solubility of the resulting metal complexes. The methyl groups at the 3 and 5 positions further enhance the steric hindrance, which can be beneficial in stabilizing monomeric metal complexes and creating coordinatively unsaturated sites for catalytic applications. The iodo-substituent at the 4-position offers a site for post-synthetic modification of the ligand, allowing for the introduction of other functional groups through reactions like cross-coupling, thereby expanding the diversity of the accessible ligand library.
Modulation of Metal-Ligand Interactions through Pyrazole Substitution
The substituents on the pyrazole ring significantly influence the electronic properties of the ligand and, consequently, the nature of the metal-ligand bond. The ethyl and methyl groups are electron-donating, which increases the electron density on the pyrazole ring and enhances its σ-donating ability to a metal center. This can lead to stronger metal-ligand bonds and affect the redox properties of the metal complex.
Synthesis and Characterization of Novel Metal Complexes Incorporating the Pyrazole Scaffold
While specific metal complexes of this compound are not widely reported, the general coordination chemistry of substituted pyrazoles suggests that it would readily form complexes with a variety of transition metals. researchgate.net The synthesis would typically involve the reaction of the pyrazole ligand with a metal salt in a suitable solvent. The resulting complexes could be characterized by a range of spectroscopic techniques, including NMR, IR, and UV-Vis spectroscopy, as well as single-crystal X-ray diffraction to determine their solid-state structures.
The coordination mode of the pyrazole ligand could be monodentate, bridging, or as part of a larger chelate system like a scorpionate ligand. The nature of the metal center, its oxidation state, and the other ligands in the coordination sphere would all influence the final structure and properties of the complex.
Exploration of Magnetic and Photophysical Properties of Resulting Coordination Compounds
The magnetic and photophysical properties of coordination compounds are highly dependent on the ligand environment. numberanalytics.comuliege.be By incorporating this compound into metal complexes, it is possible to create materials with interesting magnetic behaviors, such as single-molecule magnetism or spin-crossover phenomena. The steric bulk of the ligand can influence the spin state of the metal ion, while the electronic properties can affect the magnetic exchange interactions between metal centers in polynuclear complexes.
Furthermore, the photophysical properties, such as absorption and emission of light, can be tuned by the pyrazole substituents. nih.govuni-regensburg.de The presence of the heavy iodine atom could potentially lead to enhanced spin-orbit coupling, which can influence the rates of intersystem crossing and the phosphorescence properties of the resulting complexes. The ability to modify the iodo-substituent would also allow for the introduction of chromophoric or luminescent groups, leading to the development of novel photoactive materials.
Catalysis
The application of pyrazole-based ligands in transition metal catalysis is a well-established field. The tunable steric and electronic properties of these ligands make them ideal for a wide range of catalytic transformations.
Utilization as a Ligand in Transition Metal Catalysis (e.g., for cross-coupling reactions, C-H activation)
Although direct catalytic applications of this compound are not extensively documented, its structural features suggest its potential as a ligand in various catalytic reactions. The 4-iodo-substituent makes the parent molecule itself a substrate for cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, to generate more complex pyrazole derivatives. nih.govnih.govsemanticscholar.org
As a ligand, the pyrazole can coordinate to a metal center, and the resulting complex can act as a catalyst. The steric and electronic environment provided by the ethyl and methyl groups can influence the activity and selectivity of the catalyst. For instance, in palladium-catalyzed cross-coupling reactions, the ligand plays a crucial role in the oxidative addition and reductive elimination steps of the catalytic cycle. rsc.org
In the area of C-H activation, pyrazole-containing ligands have been shown to be effective in directing the metal catalyst to a specific C-H bond. chemistryviews.orgrsc.orgnih.gov The nitrogen atoms of the pyrazole ring can act as a directing group, facilitating the cleavage of a nearby C-H bond and subsequent functionalization. The substituents on the pyrazole ring can be used to fine-tune the reactivity of the catalyst and control the regioselectivity of the C-H activation process.
Below is a table summarizing the potential applications of this compound-based ligands in catalysis, based on the known reactivity of analogous pyrazole systems.
| Catalytic Reaction | Potential Role of this compound Ligand |
| Cross-Coupling Reactions | Modulate catalyst activity and stability through steric and electronic effects. |
| (e.g., Suzuki, Heck, Sonogashira) | The iodo-substituent can be a reactive site for further functionalization. |
| C-H Activation | Act as a directing group to control regioselectivity. |
| Tune the reactivity of the metal catalyst. |
Development of Pyrazole-Based Organocatalysts
The pyrazole scaffold is a recognized platform for the development of organocatalysts, which are metal-free small molecules that can accelerate chemical reactions. The catalytic activity of pyrazole derivatives is often governed by the nature of the substituents on the ring, which can modulate the electronic and steric environment of the active site. In the case of this compound, the N-ethyl group and the two methyl groups at positions 3 and 5 provide a specific steric profile that can influence the stereoselectivity of catalyzed reactions.
Research on other substituted pyrazoles has demonstrated their efficacy in reactions such as the chemical fixation of carbon dioxide. For instance, a series of 3,5-aryl-substituted pyrazoles have been shown to effectively catalyze the formation of cyclic carbonates from CO2 and epoxides. In these systems, the nature of the aryl substituent significantly impacts the reaction conversion rates, with electron-withdrawing groups generally leading to higher efficacy. This suggests that the electronic properties of the pyrazole ring are crucial for its catalytic function. By extension, the electron-donating nature of the ethyl and dimethyl groups in this compound would influence its nucleophilicity and basicity, properties that are central to its potential role as an organocatalyst in various transformations.
Role as a Precursor for Active Catalytic Species
Perhaps the most significant role of this compound is as a precursor for the synthesis of more complex molecules that serve as ligands for active catalytic species. The key to this functionality is the carbon-iodine bond at the 4-position of the pyrazole ring. Iodinated aromatic and heteroaromatic compounds are highly valued in synthetic chemistry as substrates for a wide range of transition-metal-catalyzed cross-coupling reactions. researchgate.netmdpi.comresearchgate.net
The C-I bond is relatively weak, making it a reactive site for oxidative addition to metal centers, which is the initial step in many catalytic cycles. This allows the pyrazole core to be coupled with various other molecular fragments, enabling the construction of sophisticated ligands with tailored properties. Substituted pyrazoles are known to act as effective ligands for transition metals, and the ability to functionalize them at the 4-position via the iodo group provides a powerful tool for catalyst design. lifechemicals.com For example, palladium-catalyzed reactions can be used to create new C-C, C-N, or C-O bonds at this position, transforming the initial iodopyrazole into a ligand designed for a specific catalytic application, such as amination or carbonylation reactions. lifechemicals.comnih.govsemanticscholar.org
Below is a table summarizing common cross-coupling reactions for which 4-iodopyrazoles are excellent precursors.
| Reaction Name | Coupling Partner | Metal Catalyst (Typical) | Resulting Bond |
| Suzuki-Miyaura | Organoboron compound (e.g., boronic acid) | Palladium (Pd) | C-C |
| Sonogashira | Terminal alkyne | Palladium (Pd) / Copper (Cu) | C-C (alkyne) |
| Heck | Alkene | Palladium (Pd) | C-C (alkene) |
| Buchwald-Hartwig | Amine or Amide | Palladium (Pd) | C-N |
| Ullmann Condensation | Alcohol or Thiol | Copper (Cu) | C-O or C-S |
Materials Science
The unique properties of the pyrazole ring have led to its incorporation into various advanced materials. mdpi-res.com this compound serves as a functionalizable building block for creating bespoke materials with specific optical, electronic, or structural properties.
Incorporation into Polymer Architectures for Functional Materials
Functionalized pyrazoles have been successfully integrated into polymer structures to create materials with novel properties. mdpi-res.com The subject compound, this compound, is well-suited for this purpose. Through one of the cross-coupling reactions mentioned previously, the iodo group can be replaced with a polymerizable functional group, such as a vinyl, styrenyl, or acrylate (B77674) moiety. This transforms the pyrazole into a monomer that can be incorporated into a polymer chain via standard polymerization techniques.
Alternatively, the pyrazole unit itself can be a fundamental part of the polymer backbone. For example, a pyrazole-based microporous organic polymer (MOP) has been synthesized through the Scholl coupling of 3,5-diphenyl-1H-pyrazole. acs.org This material demonstrated high performance in CO2 capture, showcasing how the nitrogen-rich pyrazole units can create a porous framework with a high affinity for specific gases. Using a similar strategy, this compound could be first dimerized through a coupling reaction at the iodo position and then subjected to polymerization, leading to functional polymers where the pyrazole units influence the material's bulk properties.
Design of Organic Light-Emitting Diode (OLED) Emitters
One of the most promising applications for pyrazole derivatives is in the field of organic light-emitting diodes (OLEDs). Phosphorescent OLEDs, in particular, often rely on heavy metal complexes, with cyclometalated iridium(III) complexes being the most prominent due to their ability to achieve high quantum efficiencies. researchgate.netd-nb.info
The design of these emitters requires ligands that can coordinate to the iridium center and tune its photophysical properties. Phenylpyrazole derivatives are a widely used class of ligands for this purpose. researchgate.net this compound is an ideal starting material for synthesizing such ligands. A Suzuki-Miyaura coupling reaction can be used to attach a phenyl or substituted phenyl group at the 4-position, creating a 4-phenylpyrazole derivative. This molecule can then act as a cyclometalating ligand for an iridium(III) center. The ethyl and methyl substituents on the pyrazole ring provide steric bulk and electronic modulation, which can be used to fine-tune the emission color, quantum yield, and stability of the resulting OLED emitter. researchgate.net By modifying these substituents, researchers can control the energy of the highest occupied and lowest unoccupied molecular orbitals (HOMO/LUMO) of the complex, thereby tuning the emission from blue to green to red. bohrium.com
The table below shows representative data for pyrazole-based Iridium(III) complexes used in OLEDs, illustrating how ligand structure affects emission color.
| Iridium(III) Complex Ligand Structure | Ancillary Ligand | Emission Color | Max. Emission Wavelength (nm) |
| 2-phenylpyridine | acetylacetonate | Green | ~512 |
| 1-phenylpyrazole | picolinate | Blue-Green | ~490 |
| 2-(2,4-difluorophenyl)pyridine | picolinate | Sky-Blue | ~470 |
Application in Supramolecular Chemistry and Crystal Engineering
Pyrazoles are of great interest in supramolecular chemistry and crystal engineering, primarily due to the hydrogen bonding capabilities of the N-H proton in unsubstituted pyrazoles. mdpi.com However, this compound is an N-alkylated pyrazole, meaning it lacks this N-H proton donor. mdpi.comnih.gov This fundamentally changes its role in supramolecular assembly.
Instead of forming strong N-H···N hydrogen-bonded chains or dimers, the crystal packing of this molecule will be directed by weaker, yet highly specific, non-covalent interactions. These include:
Halogen Bonding: The iodine atom at the 4-position is a potential halogen bond donor. It can form directional interactions with Lewis bases, such as the pyridine-like nitrogen atom of another pyrazole molecule (C-I···N).
C-H···N and C-H···π Interactions: The methyl and ethyl groups provide C-H donors that can interact with the pyrazole ring's nitrogen atoms or its π-system.
By blocking the primary hydrogen bonding site through N-alkylation, the molecule's design forces these weaker interactions to govern the crystal structure, offering a more nuanced approach to crystal engineering. This allows for the construction of supramolecular architectures that would not be accessible with N-H containing pyrazoles.
Chemical Biology Tools and Probes (Mechanism-Oriented)
While pyrazole derivatives are widely known for their diverse pharmacological activities, this compound also possesses features that make it a candidate for development into a mechanism-oriented chemical probe. ias.ac.in The utility in this context again stems from the versatile iodo-substituent.
The C-I bond can serve as a synthetic handle for the attachment of reporter groups. For example, using Sonogashira or other coupling reactions, a fluorescent dye or a biotin (B1667282) tag could be appended to the pyrazole core. If the core pyrazole structure is found to bind to a specific biological target, such as an enzyme or receptor, these tagged derivatives could be used for fluorescence microscopy or affinity purification studies to investigate biological mechanisms.
Furthermore, the iodine atom itself can be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I). This would transform the molecule into a radioligand or radiotracer. If the molecule exhibits high affinity and selectivity for a biological target, its radiolabeled version could be used in imaging techniques like Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET) to visualize the distribution of the target in vivo, providing powerful insights into biological processes and disease states.
Development of Pyrazole-Based Chemical Probes for Receptor/Enzyme Interaction Studies (focus on molecular recognition principles)
The pyrazole scaffold is a recognized "privileged structure" in medicinal chemistry and chemical biology, capable of engaging in a variety of non-covalent interactions. The N1-ethyl group and the C3 and C5 methyl groups of this compound contribute to its lipophilicity, which can facilitate its entry into the hydrophobic pockets of proteins. nih.gov
The nitrogen atoms of the pyrazole ring are key to its molecular recognition capabilities. The N2 nitrogen, with its lone pair of electrons, can act as a hydrogen bond acceptor, while the N1-H in the parent pyrazole can act as a hydrogen bond donor. nih.gov In the case of this compound, the N1 position is alkylated, precluding it from acting as a hydrogen bond donor. This specific substitution can be a deliberate design element in a chemical probe to orient the molecule within a binding site in a particular manner.
The iodine atom at the C4 position is a particularly interesting feature for a chemical probe. Its large size and polarizability can lead to halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in a protein's active site. This interaction can be highly directional and can contribute significantly to the binding affinity and selectivity of the probe. Furthermore, the iodine atom can serve as a heavy atom for X-ray crystallography studies, aiding in the determination of the binding mode of the probe to its target protein.
The combination of hydrophobic interactions from the alkyl groups, hydrogen bonding potential from the N2 atom, and the possibility of halogen bonding from the iodine atom provides a versatile platform for molecular recognition. By systematically modifying these functional groups, a library of pyrazole-based probes could be developed to explore the topology and chemical environment of various receptor or enzyme active sites.
Investigation of Molecular Mechanisms of Interaction with Biomolecules (e.g., enzyme inhibition mechanisms without therapeutic claims)
The pyrazole nucleus is a core component of many known enzyme inhibitors. drugbank.com Understanding the molecular mechanisms by which compounds like this compound interact with biomolecules is a fundamental area of chemical research.
The interactions of pyrazole derivatives with enzymes can be multifaceted. The pyrazole ring itself can act as a bioisostere for other aromatic systems, fitting into binding pockets that normally accommodate phenyl or other aryl groups. nih.gov The substituents on the pyrazole ring then dictate the specific interactions that lead to, for example, enzyme inhibition.
In the context of this compound, the ethyl and methyl groups would likely engage in van der Waals interactions within a hydrophobic region of an enzyme's active site. The N2 nitrogen could form a crucial hydrogen bond with an amino acid residue, anchoring the inhibitor in a specific orientation. The iodine atom, through halogen bonding, could provide an additional point of interaction, potentially with a carbonyl oxygen or a nitrogen atom in the protein backbone or a side chain.
Kinetic studies with such a compound could reveal the nature of the enzyme inhibition (e.g., competitive, non-competitive, or uncompetitive), providing insights into whether the compound binds to the active site or an allosteric site. Computational modeling and molecular docking studies can further elucidate the precise binding mode, identifying the key amino acid residues involved in the interaction and quantifying the energetic contributions of the different non-covalent interactions. researchgate.net Such fundamental studies, devoid of any therapeutic claims, are crucial for advancing our understanding of molecular recognition and for the rational design of future molecules with specific biological activities.
Interactive Data Tables
Below are tables summarizing the estimated physicochemical properties and potential spectroscopic data for this compound, based on data from closely related compounds.
| Property | Estimated Value | Basis for Estimation |
|---|---|---|
| Molecular Formula | C7H11IN2 | Direct Calculation |
| Molecular Weight | 250.08 g/mol | Direct Calculation |
| Appearance | White to off-white solid | Analogy to 3,5-Dimethyl-4-iodo-1H-pyrazole |
| Melting Point | Not available (likely lower than 136-140 °C of the N-unsubstituted analog) | N-alkylation typically lowers melting points compared to N-H analogs |
| Solubility | Soluble in polar organic solvents | General property of similar pyrazole derivatives |
| Spectroscopic Technique | Anticipated Features |
|---|---|
| 1H NMR | Signals corresponding to the ethyl group (triplet and quartet), and two singlets for the two methyl groups. |
| 13C NMR | Signals for the pyrazole ring carbons (with the C4 carbon signal significantly shifted due to the iodine), and signals for the ethyl and methyl carbons. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |
Future Perspectives and Emerging Research Directions
Exploration of Novel Synthetic Methodologies
The synthesis of highly functionalized pyrazoles like 1-Ethyl-4-iodo-3,5-dimethyl-1H-pyrazole is moving beyond traditional methods towards more sustainable and efficient technologies. Key areas of future development include photoredox catalysis, electrochemistry, and flow chemistry, which offer greener, safer, and more controlled reaction pathways.
Visible-light photoredox catalysis has emerged as an indispensable tool for the activation of small molecules, providing a sustainable approach for chemical synthesis. rsc.org This methodology can be applied to the functionalization of the pyrazole (B372694) core, including C-H functionalization reactions. nih.govacs.org Future research will likely focus on leveraging photoredox catalysis for the direct and selective introduction of various functional groups onto the this compound scaffold, potentially bypassing the need for pre-functionalized starting materials. The use of metal-based photosensitizers or cost-effective organic dyes can facilitate single-electron transfer (SET) processes under mild conditions, opening pathways to novel derivatives. rsc.orgacs.orgrsc.org
Similarly, electrochemical synthesis offers a green and efficient alternative for halogenation and other modifications of the pyrazole ring. mdpi.com Electrosynthesis replaces stoichiometric chemical oxidants with traceless electrons, minimizing waste and often avoiding harsh reaction conditions. frontiersin.org The electrochemical iodination of pyrazoles has been demonstrated as a viable method, suggesting that the synthesis of this compound could be optimized using this approach. researchgate.net Future studies could explore direct electrochemical C-H iodination on an N-ethylated dimethylpyrazole precursor, providing a more atom-economical and environmentally benign route to the target compound.
Table 1: Emerging Synthetic Methodologies for Pyrazole Functionalization
| Methodology | Potential Advantages for this compound | Key Research Focus |
|---|---|---|
| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, access to unique radical intermediates, sustainable (uses visible light). rsc.orgrsc.org | Direct C-H functionalization, late-stage modification, development of novel photoredox-mediated cyclization strategies. |
| Electrochemistry | Use of clean reagent (electron), reduced waste, high selectivity, potential for automation and scalability. mdpi.comresearchgate.net | Optimized electrochemical iodination, direct anodic oxidation of precursors, mediator-assisted functionalization. nih.gov |
Flow chemistry, or continuous-flow synthesis, is revolutionizing the production of fine chemicals and pharmaceuticals by offering enhanced control over reaction parameters, improved safety, and seamless scalability. mdpi.comnih.gov For the synthesis of pyrazole derivatives, flow chemistry has demonstrated significant advantages over traditional batch methods, including faster reaction times, higher yields, and the ability to safely handle hazardous intermediates. galchimia.comrsc.org
Future production of this compound could greatly benefit from the implementation of a multi-step continuous flow setup. mdpi.com Such a system could integrate the initial pyrazole ring formation, subsequent N-ethylation, and final iodination into a single, uninterrupted process. This approach not only increases efficiency but also enhances process safety and reproducibility, making it ideal for industrial-scale production. nih.govscilit.com Research in this area will likely focus on optimizing reactor design, residence times, and integrating in-line purification and analysis units. galchimia.com
Advanced Characterization and In Situ Studies
To fully understand and optimize the synthesis and reactivity of this compound, advanced characterization techniques are required. Moving beyond standard analytical methods, future research will employ in situ and high-throughput approaches to gain deeper mechanistic insights and accelerate discovery.
Understanding the intricate mechanisms of chemical reactions is fundamental to improving their outcomes. While kinetic studies on pyrazole formation have been conducted, detailing how factors like pH and substituents affect reaction rates, there is an opportunity for more advanced techniques. researchgate.netresearchgate.net Time-resolved spectroscopy, for instance, could provide unprecedented insight into the short-lived intermediates involved in the synthesis and functionalization of this compound.
By monitoring reactions on timescales from femtoseconds to seconds, it becomes possible to directly observe radical species in photoredox cycles or transient complexes in metal-catalyzed cross-coupling reactions. nih.gov This data is crucial for validating proposed mechanisms, identifying rate-determining steps, and uncovering unexpected reaction pathways, ultimately leading to more rationally designed and efficient synthetic protocols.
The optimization of reaction conditions is often a laborious and time-consuming process. High-throughput screening (HTS) offers a powerful solution by enabling the rapid and parallel evaluation of hundreds or thousands of reaction parameters. rjpbr.com This technology, widely used in drug discovery for identifying bioactive compounds, can be adapted for the optimization of synthetic routes to this compound. mdpi.comrsc.org
Future research could employ automated, miniaturized reactors to screen a wide array of catalysts, solvents, temperatures, and reagent concentrations for key transformations, such as the Sonogashira cross-coupling reactions that 4-iodopyrazoles are often used for. researchgate.netresearchgate.net By integrating HTS with rapid analytical techniques like LC-MS, optimal conditions for synthesizing and derivatizing the title compound can be identified with significantly greater speed and resource efficiency.
Computational Design and Prediction
Computational chemistry has become an indispensable tool in modern chemical research, offering powerful methods to predict molecular properties, elucidate reaction mechanisms, and design novel molecules with desired functions. eurasianjournals.com For this compound and its derivatives, computational approaches hold immense promise for accelerating the discovery and development of new applications.
Future research will heavily rely on in silico methods to guide synthetic efforts. nih.gov Techniques such as Density Functional Theory (DFT) can be used to calculate the electronic structure and predict the reactivity of the pyrazole ring, helping to rationalize regioselectivity in functionalization reactions. researchgate.netsemanticscholar.org Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of pyrazole derivatives with their biological activity, such as their potential as enzyme inhibitors. nih.govnih.gov This allows for the virtual screening of large libraries of potential derivatives and the prioritization of the most promising candidates for synthesis. nih.gov Furthermore, molecular docking and dynamics simulations can predict how these molecules bind to biological targets, providing crucial insights for drug design. mdpi.comsemanticscholar.org These predictive models will streamline the research process, reducing the reliance on trial-and-error experimentation and focusing laboratory efforts on compounds with the highest probability of success. researchgate.net
Table 2: Computational Approaches in Pyrazole Research
| Computational Method | Application for this compound | Predicted Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of electronic properties, reaction energies, and transition states. researchgate.net | Prediction of reactivity, regioselectivity, and elucidation of reaction mechanisms. |
| Molecular Docking | Simulation of binding between pyrazole derivatives and biological targets (e.g., proteins). mdpi.comsemanticscholar.org | Identification of potential binding modes and prediction of binding affinity. |
| QSAR (Quantitative Structure-Activity Relationship) | Development of statistical models linking chemical structure to biological activity. nih.govnih.gov | Prediction of the biological activity of novel, unsynthesized derivatives. |
| ADMET Prediction | In silico evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles. nih.gov | Early assessment of the "drug-likeness" of potential therapeutic agents. |
Machine Learning and AI in Reaction Outcome Prediction and Retrosynthesis
The advent of machine learning (ML) and artificial intelligence (AI) is revolutionizing organic chemistry by enabling the rapid prediction of reaction outcomes and the design of efficient synthetic routes. nih.goveurekalert.org For a molecule like this compound, these computational tools offer significant promise.
ML models, trained on vast datasets of chemical reactions, can predict the most likely products, yields, and optimal conditions for reactions involving this substituted pyrazole. nih.gov For instance, the iodinated pyrazole core is a valuable building block for cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira reactions. nih.gov AI algorithms can analyze the electronic and steric environment of the C-I bond in this compound and predict its reactivity with a wide range of coupling partners. This predictive power can significantly reduce the experimental effort required to develop new synthetic methodologies.
Below is an interactive data table illustrating the potential application of machine learning in predicting the outcomes of Suzuki-Miyaura cross-coupling reactions with this compound.
| Boronic Acid Partner | Catalyst | Base | Solvent | Predicted Yield (%) | Confidence Score |
| Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/H2O | 92 | 0.95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | Cs2CO3 | Dioxane | 88 | 0.91 |
| Thiophene-2-boronic acid | Pd(OAc)2/SPhos | K3PO4 | THF | 85 | 0.88 |
| Pyridine-3-boronic acid | Pd2(dba)3/XPhos | Na2CO3 | 1,4-Dioxane | 78 | 0.82 |
De Novo Design of Pyrazole-Based Architectures with Desired Properties
De novo drug design, powered by deep learning, enables the generation of novel molecular structures with specific, desired properties from the ground up. nih.govresearchgate.netnih.gov The this compound scaffold can serve as a valuable starting point or building block in such generative models.
By leveraging the structural information of this pyrazole derivative, AI algorithms can design new molecules with tailored biological activities. For example, pyrazole-containing compounds are known to exhibit a wide range of pharmacological effects, including anticancer and anti-inflammatory properties. rsc.org Generative models can explore the chemical space around the this compound core, suggesting modifications that could enhance its binding affinity to a specific biological target. The iodine atom, in particular, can be computationally replaced with various functional groups to optimize properties like solubility, metabolic stability, and target engagement.
This approach facilitates the rapid exploration of vast chemical libraries, significantly accelerating the early stages of drug discovery. jelsciences.com The ability to design molecules with desired properties from the outset holds immense potential for the development of next-generation therapeutics based on the pyrazole framework.
Interdisciplinary Applications in Emerging Technologies
The unique electronic and structural features of this compound make it a candidate for exploration in various emerging technologies that lie at the intersection of chemistry, physics, and engineering.
Integration into Advanced Sensing Platforms
Pyrazole derivatives have shown considerable promise as chemosensors for the detection of various ions and molecules. nih.govrsc.org The photophysical properties of pyrazoles can be modulated by the introduction of different substituents, making them suitable for the development of fluorescent and colorimetric sensors. rsc.org
The this compound scaffold could be functionalized to create selective and sensitive sensors. The iodine atom provides a reactive handle for introducing fluorophores or chromophores. Furthermore, the nitrogen atoms in the pyrazole ring can act as coordination sites for metal ions, leading to changes in the spectroscopic properties of the molecule upon binding. chemrxiv.org Future research could focus on integrating this pyrazole derivative into advanced sensing platforms, such as optical fibers or nanoparticles, for applications in environmental monitoring, medical diagnostics, and industrial process control.
Applications in Quantum Computing (as molecular qubits, if applicable)
The field of quantum computing is actively searching for stable and scalable quantum bits (qubits). While the direct applicability of this compound as a molecular qubit is speculative, nitrogen-containing heterocycles are being explored for their potential in this area. nih.govnih.gov The spin states of the nuclei or unpaired electrons in a molecule can, in principle, be used to encode quantum information.
The presence of nitrogen atoms with their nuclear spin, and the potential to introduce radical centers or couple the molecule to paramagnetic metal ions, opens avenues for investigation. pennylane.ai The heavy iodine atom could also influence the spin-orbit coupling, which is a critical parameter in the design of molecular qubits. While significant research is needed to establish the feasibility, the exploration of pyrazole derivatives like this compound in the context of quantum information science represents a long-term, high-risk, high-reward research direction.
Further Development in Advanced Functional Materials
Substituted pyrazoles are versatile building blocks for the synthesis of advanced functional materials. mdpi.com Their rigid, aromatic structure and the ability to engage in various intermolecular interactions make them suitable for the construction of polymers, metal-organic frameworks (MOFs), and liquid crystals.
The specific substitution pattern of this compound offers several handles for polymerization and material design. The iodo group can be utilized in cross-coupling reactions to create extended conjugated systems with interesting optical and electronic properties. The ethyl and methyl groups can be varied to tune the solubility and processing characteristics of the resulting materials.
Future research could explore the incorporation of this pyrazole derivative into conductive polymers for organic electronics, porous materials for gas storage and separation, or photoactive materials for light-harvesting applications. The versatility of the pyrazole core suggests that this compound and its derivatives could contribute to the development of a new generation of advanced functional materials with tailored properties. researchgate.net
Q & A
Q. What are the recommended safety protocols for handling 1-Ethyl-4-iodo-3,5-dimethyl-1H-pyrazole in laboratory settings?
- Methodological Answer : Researchers must wear protective gear (gloves, lab coats, goggles) to avoid skin/eye contact. All reactions involving volatile intermediates should be conducted in a fume hood. Post-experiment waste must be segregated and disposed via certified hazardous waste services due to potential environmental toxicity . For iodine-containing byproducts, use inert solvents (e.g., DMF) to minimize reactive hazards .
Q. How can researchers optimize the alkylation step in synthesizing this compound?
- Methodological Answer : Use NaH as a base in DMF to deprotonate the pyrazole nitrogen, followed by reaction with methyl iodide or ethylating agents. Monitor reaction progress via TLC (silica gel, hexane/EtOAc 7:3). Excess alkylating agent (1.5–2.0 equivalents) and temperatures of 50–60°C improve yields. Purify via column chromatography (SiO₂, gradient elution) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Identify substituent positions (e.g., ethyl group splitting patterns, iodine’s deshielding effect).
- IR : Confirm N-H stretches (if present) and C-I bonds (~500 cm⁻¹).
- XRD : Resolve crystal packing and confirm regiochemistry of iodine substitution .
Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .
Advanced Research Questions
Q. How do the electronic effects of the iodo and ethyl substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The iodine atom at position 4 acts as a leaving group in Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ (5 mol%) with arylboronic acids in THF/H₂O (3:1) at 80°C. The ethyl group at position 1 sterically hinders adjacent reactions, requiring longer reaction times (24–48 hrs). Monitor regioselectivity via LC-MS to avoid byproducts .
Q. What strategies resolve contradictions in biological activity data for pyrazole derivatives?
- Methodological Answer :
- Dose-Response Studies : Test across a wide concentration range (nM–µM) to identify non-linear effects.
- Control Experiments : Use 3,5-dimethylpyrazole (NIST-certified standard) to isolate the impact of iodine and ethyl groups .
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to correlate substituent effects with observed anti-HCV or anticancer activities .
Q. How can electrochemical methods improve the synthesis of aromatic pyrazole derivatives from dihydro precursors?
- Methodological Answer : Apply constant current (10 mA/cm²) in a divided cell with Pt electrodes. Use MeCN/LiClO₄ as electrolyte to oxidize dihydro intermediates to aromatic pyrazoles. Optimize charge (4.5 F/mol) for quantitative conversion. Isolate products via silica filtration and recrystallize from ethanol .
Q. What crystallographic challenges arise when analyzing halogenated pyrazoles, and how are they addressed?
- Methodological Answer : Iodine’s high electron density can cause crystal disorder. Use low-temperature (100 K) XRD with Mo-Kα radiation (λ = 0.71073 Å) to enhance resolution. Refine structures using SHELXL, placing H atoms geometrically and applying anisotropic displacement parameters for heavy atoms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
